GsMTx4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce peptide est remarquable pour son inhibition sélective des canaux mécanosensibles perméables aux cations, en particulier ceux appartenant aux familles des canaux Piezo et des récepteurs potentiels transitoires (TRP) . GsMTx4 est devenu un outil pharmacologique important pour étudier le rôle de ces canaux dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

GsMTx4 est un peptide composé de 35 acides aminés et appartient à la famille des peptides à nœud de cystéine inhibiteur (ICK) . La synthèse de this compound peut être réalisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une résine solide, suivie de la déprotection et du clivage de la résine . La voie de synthèse comprend généralement la formation de ponts disulfures pour stabiliser la structure du peptide .

La production industrielle de this compound implique l'utilisation de la technologie de l'ADN recombinant, où le gène codant le peptide est inséré dans un système d'expression approprié, tel qu'Escherichia coli ou la levure. Le peptide exprimé est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

GsMTx4 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. La formation de ponts disulfures est une réaction clé dans la synthèse de this compound, car ces ponts sont essentiels pour la stabilité et l'activité du peptide . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que l'iode et des agents réducteurs tels que le dithiothréitol (DTT) . Les principaux produits formés à partir de ces réactions sont les formes oxydée et réduite du peptide, respectivement .

Applications De Recherche Scientifique

Cardiovascular Protection

One of the most significant applications of GsMTx4 is in reducing ischemia-reperfusion injury (IRI). Studies have demonstrated that this compound administration can significantly improve cardiac function during IRI by reducing cation flux through mechanosensitive channels, which are crucial during reperfusion events.

- Case Study: Ischemia-Reperfusion Injury in Mice

| Parameter | Control Group | This compound Group | P-Value |

|---|---|---|---|

| Heart Rate (bpm) | 250 ± 10 | 298.7 ± 14.3 | <0.01 |

| Stroke Volume (µl) | 20 ± 2 | 26.2 ± 1.9 | <0.1 |

| Cardiac Output (µl/min) | 70000 ± 300 | 77580 ± 321 | <0.01 |

Oncology

Recent studies suggest that this compound may have anti-tumor properties by inhibiting mechanosensitive channels involved in cancer cell migration and metastasis.

- Case Study: Anti-Tumor Effect

Pain Management

This compound has been explored as a potential therapeutic agent for managing pain associated with conditions like osteoarthritis and neuropathic pain.

- Case Study: Osteoarthritis Treatment

Summary of Findings

The applications of this compound demonstrate its potential as a therapeutic agent across various medical fields:

- Cardiology : Effective in reducing ischemia-reperfusion injury and improving cardiac function.

- Oncology : Potential anti-tumor effects by inhibiting cancer cell migration.

- Pain Management : Alleviates symptoms in conditions like osteoarthritis.

Mécanisme D'action

GsMTx4 exerts its effects by selectively inhibiting cation-permeable mechanosensitive channels, such as those belonging to the Piezo and TRP channel families . The peptide binds to the lipid-water interface of the cell membrane, where it is stabilized by lysine residues . Upon binding, this compound penetrates deeper into the membrane, acting as an “area reservoir” that reduces the lateral pressure in the lipids and partially relaxes the outer monolayer . This reduces the effective magnitude of the stimulus acting on the mechanosensitive channel gate, thereby inhibiting channel activity .

Comparaison Avec Des Composés Similaires

GsMTx4 est unique parmi les inhibiteurs des canaux mécanosensibles en raison de son inhibition sélective des canaux perméables aux cations et de sa capacité à agir comme un réservoir de surface dans la membrane . Des composés similaires comprennent d'autres peptides modificateurs de la porte provenant du venin d'araignée, tels que l'Hanatoxine et la ProTx-II, qui inhibent également les canaux mécanosensibles mais ont des profils de sélectivité et des mécanismes d'action différents .

Hanatoxine: Inhibe les canaux potassiques dépendants du voltage en se liant au domaine du capteur de voltage.

ProTx-II: Inhibe les canaux sodiques dépendants du voltage en se liant au domaine du capteur de voltage.

Le mécanisme d'action unique et la sélectivité de this compound en font un outil précieux pour étudier les canaux mécanosensibles et développer de nouveaux agents thérapeutiques ciblant ces canaux .

Activité Biologique

Introduction

GsMTx4, a polypeptide derived from the venom of the spider Grammostola spatulata, has garnered significant interest due to its unique biological activities, particularly its ability to inhibit mechanosensitive channels (MSCs). This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, interactions with lipid membranes, antimicrobial properties, and implications for pain management.

Inhibition of Mechanosensitive Channels

This compound selectively inhibits cationic mechanosensitive channels such as Piezo1 and TRPC channels. It functions by altering membrane tension and binding dynamics, which modulates channel kinetics without occluding the pore. The peptide's amphipathic structure allows it to interact with lipid bilayers, leading to potential changes in channel gating.

- Binding Dynamics : this compound binds near the lipid-water interface, affecting local membrane properties and channel activation. Its efficacy is influenced by the depth of penetration into the membrane, which varies with membrane tension .

- Comparative Efficacy : Studies have shown that this compound exhibits high potency in inhibiting MSCs compared to other peptides, with minimal side effects observed in normal physiological conditions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The peptide disrupts bacterial membranes and alters their packing, similar to other antimicrobial peptides like melittin .

- Mechanism : The antimicrobial action is thought to stem from its interaction with anionic lipid membranes, leading to membrane destabilization and bacterial cell death .

Pain Modulation

Recent studies have highlighted this compound's potential in pain management:

- Neuropathic Pain Relief : In animal models, this compound reduced mechanical and neuropathic pain by inhibiting MSCs involved in pain signaling pathways. This suggests a promising therapeutic role for this compound in treating conditions like osteoarthritis .

- Neuroprotective Effects : this compound has been shown to protect against neurotoxic effects in astrocytes and may enhance astrogenesis while suppressing neurogenesis in neural stem cells .

Case Studies and Experimental Data

Several studies have elucidated the biological activity of this compound through experimental data:

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts with lipid membranes:

Propriétés

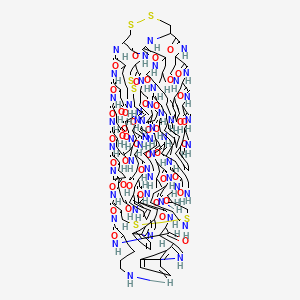

IUPAC Name |

3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDNTWXIIKNMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H273N49O45S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4096 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.